molecular formula C21H42O2 B1623597 3-[(Z)-octadec-9-enoxy]propan-1-ol CAS No. 52581-71-2

3-[(Z)-octadec-9-enoxy]propan-1-ol

Cat. No.: B1623597
CAS No.: 52581-71-2
M. Wt: 326.6 g/mol
InChI Key: RHEFZZHALQVVFD-MDZDMXLPSA-N
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Description

“3-[(Z)-octadec-9-enoxy]propan-1-ol” is a chemical compound with the molecular formula C21H42O2 . It is also known as PPG-23 Oleyl ether . It is used for industrial purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 326.31800 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, alcohols in general can undergo a variety of reactions. For instance, alcohols can undergo oxidation to form aldehydes, ketones, and carboxylic acids . They can also undergo elimination reactions to form alkenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 0.876g/cm3 and a boiling point of 436.5ºC at 760 mmHg . The flash point is 167.7ºC .

Safety and Hazards

The safety data sheet for a similar compound, propan-1-ol, indicates that it is highly flammable and can cause serious eye damage . It may also cause drowsiness or dizziness . It is advised to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Properties

CAS No.

52581-71-2

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

3-[(E)-octadec-9-enoxy]propan-1-ol

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+

InChI Key

RHEFZZHALQVVFD-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCCO

SMILES

CCCCCCCCC=CCCCCCCCCOCCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCCO

Related CAS

52581-71-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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